Cas no 2138164-22-2 (3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride)

3-Cyclopropyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride is a structurally distinct heterocyclic compound featuring a cyclopropyl-substituted thiazepane core with a sulfonyl (1,1-dione) functional group. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The cyclopropyl moiety contributes to steric and electronic modulation, potentially influencing binding affinity in biological systems. This compound may serve as a valuable intermediate in medicinal chemistry, particularly for exploring novel bioactive molecules targeting CNS or metabolic pathways. Its well-defined structure allows for precise derivatization, supporting structure-activity relationship studies. The hydrochloride salt ensures consistent handling and formulation in experimental settings.
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride structure
2138164-22-2 structure
Product Name:3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
CAS No:2138164-22-2
MF:C8H16ClNO2S
MW:225.73614025116
CID:4640823
Update Time:2025-05-30

3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
    • Inchi: 1S/C8H15NO2S.ClH/c10-12(11)5-1-4-9-8(6-12)7-2-3-7;/h7-9H,1-6H2;1H
    • InChI Key: NRYZDDSOAOJBFW-UHFFFAOYSA-N
    • SMILES: O=S1(CCCNC(C2CC2)C1)=O.Cl

3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride Pricemore >>

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Additional information on 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride

Research Brief on 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS: 2138164-22-2)

3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS: 2138164-22-2) is a novel chemical entity that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiazepane-dione scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.

The synthesis of 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride involves a multi-step process that ensures high purity and yield. Key steps include the cyclopropanation of precursor molecules and the subsequent formation of the thiazepane ring. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound. The hydrochloride salt form enhances its solubility and stability, making it suitable for further pharmacological evaluations.

Pharmacological studies have revealed that 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride exhibits significant activity against specific biological targets. Preliminary in vitro assays indicate its potential as an inhibitor of certain enzymes involved in inflammatory pathways. Additionally, its interaction with cellular receptors has been investigated using molecular docking and binding affinity studies, suggesting a high degree of specificity. These findings underscore its potential as a lead compound for the development of new anti-inflammatory or immunomodulatory agents.

In vivo studies have further elucidated the compound's pharmacokinetic and toxicological profiles. Animal models have demonstrated favorable bioavailability and tissue distribution, with minimal off-target effects. However, detailed toxicology assessments are ongoing to ensure its safety profile meets regulatory standards. The compound's metabolic stability and clearance rates have also been evaluated, providing insights into its potential dosing regimens and therapeutic windows.

The therapeutic potential of 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride extends beyond its primary indications. Recent exploratory research has highlighted its possible applications in neurodegenerative diseases and oncology. For instance, its ability to modulate oxidative stress pathways has been investigated in models of Parkinson's disease, showing neuroprotective effects. Similarly, its antiproliferative activity against certain cancer cell lines has sparked interest in its use as an adjunct therapy in oncology.

Despite these promising findings, several challenges remain in the development of 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride. Scalability of synthesis, optimization of formulation, and comprehensive safety profiling are critical areas that require further investigation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound through preclinical and clinical stages. Future research directions may include structure-activity relationship (SAR) studies to enhance its efficacy and reduce potential side effects.

In conclusion, 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS: 2138164-22-2) represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated pharmacological activities, make it a valuable subject of ongoing research. As studies progress, this compound may pave the way for new therapeutic interventions in a range of diseases, addressing unmet medical needs and improving patient outcomes.

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